(2-Iodo-3-methoxy-5-methylphenyl)methanol

Description

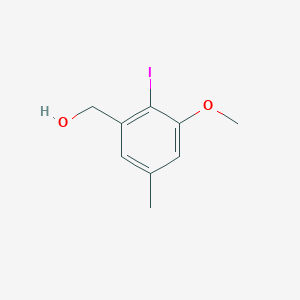

(2-Iodo-3-methoxy-5-methylphenyl)methanol (molecular formula C₉H₁₁IO₂) is a halogenated aromatic alcohol characterized by a benzene ring substituted with iodine at the 2-position, methoxy (-OCH₃) at the 3-position, and methyl (-CH₃) at the 5-position, along with a hydroxymethyl (-CH₂OH) group. This compound is a critical intermediate in organic synthesis, particularly in the construction of complex natural products like angucycline antibiotics (e.g., tetrangulol and landomycins) . Its synthesis typically involves directed ortho-lithiation followed by regioselective iodination of (3-methoxy-5-methylphenyl)methanol, yielding a single isomer with high purity .

The compound’s reactivity is influenced by its electron-donating methoxy and methyl groups, which direct electrophilic substitutions, while the iodine atom serves as a versatile handle for cross-coupling reactions.

Properties

CAS No. |

119650-45-2 |

|---|---|

Molecular Formula |

C9H11IO2 |

Molecular Weight |

278.09 g/mol |

IUPAC Name |

(2-iodo-3-methoxy-5-methylphenyl)methanol |

InChI |

InChI=1S/C9H11IO2/c1-6-3-7(5-11)9(10)8(4-6)12-2/h3-4,11H,5H2,1-2H3 |

InChI Key |

XJQLATKVZYCYAC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)I)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Iodo-3-methoxy-5-methylphenyl)methanol typically involves the iodination of a methoxy-methylphenyl precursor. One common method includes the reaction of 3-methoxy-5-methylphenol with iodine in the presence of an oxidizing agent such as sodium hypochlorite. The reaction is carried out under controlled conditions to ensure selective iodination at the 2-position of the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2-Iodo-3-methoxy-5-methylphenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or potassium cyanide can be used for this purpose.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of 2-iodo-3-methoxy-5-methylbenzaldehyde.

Reduction: Formation of 2-iodo-3-methoxy-5-methylbenzyl alcohol.

Substitution: Formation of 2-azido-3-methoxy-5-methylphenylmethanol.

Scientific Research Applications

Chemical Synthesis

1.1 Synthetic Intermediates

(2-Iodo-3-methoxy-5-methylphenyl)methanol serves as a valuable intermediate in organic synthesis. It is particularly useful in the synthesis of complex organic molecules, including natural products and pharmaceuticals. For instance, it has been utilized in the synthesis of angucycline derivatives through Suzuki-Miyaura cross-coupling reactions and ring-closing metathesis, demonstrating its versatility as a building block in synthetic chemistry .

1.2 Methodology Development

Research has shown that this compound can be employed in various synthetic methodologies, including the formation of biaryl compounds through oxidative coupling reactions. Such methodologies have implications in developing new therapeutic agents and understanding reaction mechanisms in organic chemistry .

2.1 Anticancer Properties

Studies indicate that derivatives of this compound exhibit significant biological activity, particularly in anticancer research. The compound's structural features may contribute to its ability to interact with biological targets, making it a candidate for further investigation in cancer therapeutics .

2.2 Pharmacological Studies

Pharmacological evaluations have suggested that compounds related to this compound may possess anti-inflammatory and analgesic properties. These findings highlight the potential for developing new drugs based on this compound's structure, warranting further pharmacokinetic and pharmacodynamic studies .

Material Science Applications

3.1 Mesoporous Materials

The compound has also found applications in material science, particularly in the development of mesoporous materials. Its incorporation into mesoporous structures can enhance their functional properties, such as surface area and adsorption capacity, which are critical for applications in catalysis and environmental remediation .

3.2 Nanotechnology

In nanotechnology, this compound is being explored for its potential use in creating nanostructured materials that could be applied in drug delivery systems or as sensors due to its chemical stability and reactivity .

5.1 Synthesis of Gilvocarcin Derivatives

One notable case study involves the synthesis of gilvocarcin derivatives where this compound was utilized as a precursor. This study illustrated the compound's role in constructing complex molecular frameworks necessary for biological activity .

5.2 Development of Anticancer Agents

Another case study focused on evaluating the anticancer properties of synthesized compounds derived from this compound. The results indicated a promising activity against various cancer cell lines, highlighting its potential application in cancer therapy .

Mechanism of Action

The mechanism of action of (2-Iodo-3-methoxy-5-methylphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can influence its binding affinity to target proteins. The methoxy and methyl groups can also affect the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Comparison of Iodinated Methanol Derivatives

Key Insights :

- Iodine Position: The 2-iodo substitution in the target compound enhances its utility in cross-coupling reactions compared to 3-iodo analogs like (3-Iodo-5-methylphenyl)methanol .

- Methoxy Group: The 3-OCH₃ group in the target compound improves solubility and directs electrophilic attacks, unlike non-methoxy analogs .

- Halogen Swapping: Replacing iodine with bromine (e.g., (2-Bromo-3-methoxy-5-methylphenyl)methanol) reduces oxidative stability and biological activity .

Functional Group Variations

Table 2: Impact of Functional Groups on Reactivity and Bioactivity

Key Insights :

- Hydroxymethyl Group: The -CH₂OH group in the target compound allows oxidation to aldehydes (e.g., 2-iodo-3-methoxy-5-methylbenzaldehyde), a key step in quinone synthesis .

- Amino/Nitro Substitutions: Amino groups (e.g., in (2-Amino-3-iodo-5-nitrophenyl)methanol) introduce hydrogen-bonding capacity, altering pharmacokinetics compared to the target compound .

Key Insights :

- Enzyme Inhibition: The target compound’s iodine and methoxy groups contribute to strong interactions with cytochrome P450 enzymes, unlike non-iodinated analogs .

- Antioxidant Capacity: Methoxy-containing compounds (e.g., (4-Methoxy-3-methylphenyl)methanol) exhibit higher antioxidant activity due to radical scavenging .

Biological Activity

(2-Iodo-3-methoxy-5-methylphenyl)methanol, with a molecular formula of C10H13I O2 and a CAS number of 119650-45-2, is a compound characterized by the presence of an iodine atom, a methoxy group, and a hydroxyl group on a phenolic structure. This unique arrangement of substituents suggests potential biological activities, particularly in medicinal chemistry and organic synthesis.

The compound's structure allows for various chemical reactions:

- Nucleophilic Substitution : The iodine atom can participate in nucleophilic substitution reactions.

- Alcohol Reactions : The hydroxyl group (-OH) can undergo dehydration or oxidation.

- Electrophilic Aromatic Substitution : The methoxy group can facilitate further derivatization.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in anti-inflammatory and antibacterial domains. Below is a summary of its biological activities based on recent studies.

Antibacterial Activity

The compound has shown promising antibacterial properties against various strains. A study indicated its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values suggesting significant activity compared to standard antibiotics .

| Entry | Strain | MIC (μg/mL) |

|---|---|---|

| 1 | MRSA 4N 216 | 8 |

| 2 | MRSA 7Y001 | 4 |

| 3 | Standard (Vancomycin) | <4 |

Cytotoxicity and Anticancer Potential

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table presents the IC50 values observed in different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| NCI-H460 | 7.00 ± 0.70 |

| SF-268 | >10.0 |

| Detroit 551 | >10.0 |

These results indicate that while the compound exhibits some cytotoxicity, its effectiveness varies significantly across different cell lines, suggesting selective activity .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression, particularly at the G1/S transition, which is critical for cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures induce oxidative stress in bacterial cells, leading to cell death .

Case Studies

Recent research has highlighted the synthesis and evaluation of derivatives of this compound, focusing on their biological activities:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.